
4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
Overview
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have been shown to offer better in vitro potency .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-Fluorophenylacetonitrile, the properties include a refractive index of 1.5002, a boiling point of 119-120 °C/18 mmHg, and a density of 1.126 g/mL at 25 °C .Scientific Research Applications
Synthon Development for Medicinal Chemistry
4-Fluoropyrrolidine derivatives are recognized for their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides offers a pathway to various intermediates, such as carboxamides and carbonitriles, facilitating the development of medicinal compounds. This synthesis process underscores the value of fluorinated pyrrolidine derivatives as synthons for creating biologically active molecules (Singh & Umemoto, 2011).
Antipsychotic Potential of Phenylpyrroles
Research into 2-Phenylpyrroles, which are conformationally restricted analogues of substituted benzamides, indicates their potential as antipsychotics. These compounds maintain dopamine antagonistic activity and exhibit sodium-independent binding to dopamine D-2 receptors, suggesting their usefulness in managing psychosis with a reduced risk of extrapyramidal side effects (van Wijngaarden et al., 1987).
Antitumor Agents
Derivatives of 2-phenylquinolin-4-ones, including those with fluorophenyl groups, have been explored for their cytotoxic activities against tumor cell lines. Compounds such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have shown significant inhibitory effects, highlighting the therapeutic potential of fluorophenyl derivatives in cancer treatment (Chou et al., 2010).
Cholesterol Absorption Inhibition
Fluorophenyl-containing compounds, such as SCH 58235, have been identified as potent inhibitors of cholesterol absorption, demonstrating significant efficacy in lowering liver cholesteryl esters in animal models. This discovery paves the way for novel treatments for hypercholesterolemia (Rosenblum et al., 1998).
Synthetic Methodologies and Chemical Properties
Studies on the synthesis and characterization of fluorophenyl and pyrrolidine-based compounds contribute to the understanding of their chemical properties and potential applications in various scientific domains. For instance, the synthesis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers offers insights into the analytical characterization of new psychoactive substances, relevant in both clinical and research contexts (Dybek et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-(3-fluorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHXRNXKRPEGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




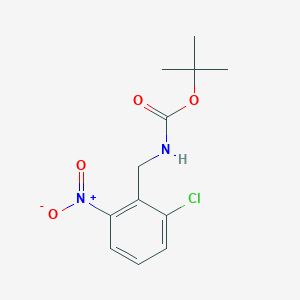
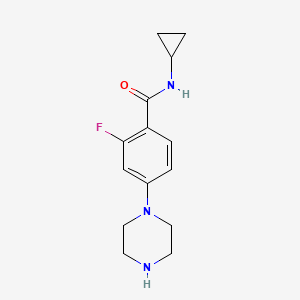

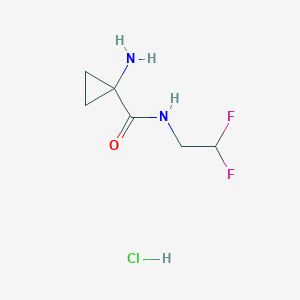
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)

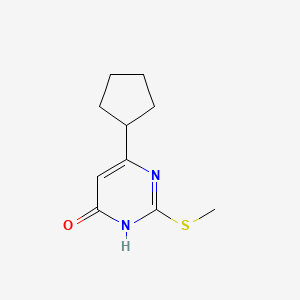
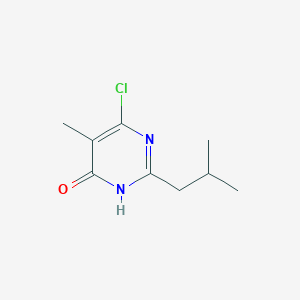
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
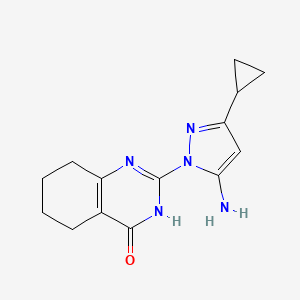
![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)